molecular formula C17H14Cl2O5S B5256243 Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate

Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate

Cat. No.: B5256243
M. Wt: 401.3 g/mol
InChI Key: ODUIUIMOPIGTTE-UHFFFAOYSA-N
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Description

Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenacyl group attached to a 3-(3,4-dichlorophenylsulfonyl)propionate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate typically involves the reaction of phenacyl bromide with 3-(3,4-dichlorophenylsulfonyl)propionic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate undergoes various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenacyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various phenacyl derivatives.

Mechanism of Action

The mechanism of action of Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate involves its ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenacyl group can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenacyl 3-(3,4-dichlorophenylsulfonyl)propionate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions. Its dual functionality as both a phenacyl and a sulfonyl compound makes it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

phenacyl 3-(3,4-dichlorophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O5S/c18-14-7-6-13(10-15(14)19)25(22,23)9-8-17(21)24-11-16(20)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUIUIMOPIGTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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